![molecular formula C22H28N4O3S B2407111 2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 713125-92-9](/img/structure/B2407111.png)
2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Propan-2-yloxypropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3-(3-propan-2-yloxypropylamino).
Sulfonamide Formation: The final step is the sulfonation of the quinoxaline derivative with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between quinoxaline derivatives and various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylquinoxaline: Lacks the sulfonamide and propan-2-yloxypropylamino groups, making it less versatile.
N-(3-aminopropyl)quinoxaline-2-sulfonamide: Similar structure but lacks the propan-2-yloxy group, which may affect its biological activity.
2,4-dimethyl-N-(quinoxalin-2-yl)benzenesulfonamide: Lacks the propan-2-yloxypropylamino group, potentially reducing its reactivity and applications.
Uniqueness
2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a sulfonamide group attached to a dimethyl-substituted benzene ring and a quinoxaline moiety. The presence of the 3-(3-propan-2-yloxypropylamino) group is significant for its biological interactions.
Antimicrobial Properties
Research has indicated that sulfonamides, including this compound, exhibit antimicrobial activity. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis. In vitro studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains.
Study | Strain Tested | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|---|
Study 1 | E. coli | 15 | 100 |
Study 2 | S. aureus | 20 | 100 |
Study 3 | P. aeruginosa | 18 | 100 |
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. For instance, quinoxaline derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study published in the International Journal of Molecular Sciences explored the anticancer effects of quinoxaline derivatives. The results indicated that certain derivatives could significantly inhibit tumor growth in xenograft models, suggesting potential therapeutic applications for this class of compounds .
Antitubercular Activity
Recent investigations into related compounds have demonstrated promising antitubercular activity. The mechanism often involves targeting mycobacterial DNA synthesis or inhibiting specific enzymes critical for mycobacterial cell wall biosynthesis.
The biological activity of This compound can be attributed to:
- Enzyme Inhibition: Similar sulfonamides inhibit enzymes involved in folate metabolism.
- Apoptosis Induction: Quinoxaline derivatives may trigger apoptotic pathways in cancer cells.
- Cell Wall Disruption: Potential interference with mycobacterial cell wall biosynthesis.
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-15(2)29-13-7-12-23-21-22(25-19-9-6-5-8-18(19)24-21)26-30(27,28)20-11-10-16(3)14-17(20)4/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCUQQZMJCXOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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